molecular formula C19H20N4O5 B4115999 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE

4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4115999
M. Wt: 384.4 g/mol
InChI Key: ZGYRFDKWUFVMBI-UHFFFAOYSA-N
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Description

4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a benzodioxole group, a nitrophenyl group, and a piperazinecarboxamide moiety

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c24-19(20-15-2-4-16(5-3-15)23(25)26)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYRFDKWUFVMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and nitrophenyl intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.

    Nitration of Phenyl Ring: The nitrophenyl group is introduced via nitration of aniline derivatives.

    Coupling Reaction: The benzodioxole and nitrophenyl intermediates are coupled using a piperazine derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the nitrophenyl group can participate in electron transfer reactions. The piperazine ring provides a flexible linker that allows the compound to adopt various conformations, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
  • 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide
  • 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1-piperazinecarboxamide

Uniqueness

The presence of the nitrophenyl group in 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE distinguishes it from its analogs. This group can undergo unique redox reactions and can enhance the compound’s electron-withdrawing properties, potentially leading to different biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE
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4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE

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